molecular formula C10H13N3O2S B2798550 [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea CAS No. 1254353-86-0

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea

Cat. No.: B2798550
CAS No.: 1254353-86-0
M. Wt: 239.29
InChI Key: AWTWGJLDKNTGFB-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea is a synthetic compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29. This compound has garnered interest in various scientific fields due to its unique biological properties.

Scientific Research Applications

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

Thiourea has received attention as an alternative lixiviant for gold leaching due to its fast reaction kinetics and less harmful nature . It has also been demonstrated to enhance the stress tolerance and yield of different crops under field conditions .

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, suspected of causing cancer, and suspected of damaging the unborn child .

Future Directions

Imidazole and benzimidazole rings, which are widely explored and utilized by the pharmaceutical industry for drug discovery, have garnered interest due to their special structural features and electron-rich environment . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can be compared with other similar compounds, such as:

  • [(E)-(2,4-dimethoxyphenyl)methylideneamino]thiourea
  • [(E)-(3,5-dimethoxyphenyl)methylideneamino]thiourea
  • [(E)-(2,5-dimethoxyphenyl)methylideneamino]urea

These compounds share similar structural features but differ in the position of methoxy groups or the presence of different functional groups. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTWGJLDKNTGFB-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.